molecular formula C17H23NO3 B13517176 Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

Katalognummer: B13517176
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: KPCRSHWEZIHXLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C17H23NO3. It is known for its unique spirocyclic structure, which consists of a spiro junction between a nitrogen-containing azaspirodecane ring and a benzyl ester group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of 8-hydroxy-6-azaspiro[4.5]decane-6-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available reagents. The synthesis can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new medications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Wirkmechanismus

The mechanism of action of Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • Spirotetramat
  • 8-Oxa-2-azaspiro[4.5]decane

Comparison: Compared to similar compounds, Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate stands out due to its unique combination of a spirocyclic structure and a benzyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H23NO3

Molekulargewicht

289.4 g/mol

IUPAC-Name

benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C17H23NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6,15,19H,4,7-13H2

InChI-Schlüssel

KPCRSHWEZIHXLE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC(CC2)O)N(C1)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.